

# An In-Depth Technical Guide to 2-(Ethanesulphonylamino)benzoic acid

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## Compound of Interest

**Compound Name:** 2-(Ethanesulphonylamino)benzoic acid

**Cat. No.:** B1304663

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This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic data, and a detailed synthesis protocol for **2-(Ethanesulphonylamino)benzoic acid**. Due to the limited availability of experimental data in public literature, this guide features predicted spectroscopic values to aid in the characterization of this compound.

## Molecular Structure and Physicochemical Properties

**2-(Ethanesulphonylamino)benzoic acid** is an organic compound featuring a benzoic acid core substituted at the 2-position with an ethanesulfonamide group. The molecular structure consists of an aromatic ring, a carboxylic acid group, and a sulfonamide linkage.

Table 1: Physicochemical Properties of **2-(Ethanesulphonylamino)benzoic acid**

Property	Value	Source
Molecular Formula	<b>C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	229.25 g/mol	<a href="#">[1]</a>
CAS Number	923248-03-7	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid (Predicted)	

| Purity | >95% (Available from commercial suppliers) |[\[2\]](#) |

## Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. They are intended for reference purposes and should be confirmed by experimental analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (DMSO-d<sub>6</sub>, 400 MHz)

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
H (Carboxylic Acid)	12.0 - 13.5	Singlet (broad)	The acidic proton signal is typically broad and downfield.
H (Sulfonamide)	9.5 - 10.5	Singlet (broad)	The NH proton signal is exchangeable and often broad.
H (Aromatic, C6-H)	7.9 - 8.1	Doublet of doublets	Ortho to the carboxylic acid group, showing coupling to C5-H and C4-H.
H (Aromatic, C4-H)	7.6 - 7.8	Doublet of triplets	Shows coupling to adjacent aromatic protons.
H (Aromatic, C5-H)	7.2 - 7.4	Doublet of triplets	Shows coupling to adjacent aromatic protons.
H (Aromatic, C3-H)	7.1 - 7.3	Doublet of doublets	Ortho to the sulfonamide group, showing coupling to C4-H and C5-H.
-SO <sub>2</sub> -CH <sub>2</sub> -	3.1 - 3.3	Quartet	Shows coupling to the adjacent methyl protons.

| -CH<sub>3</sub> | 1.2 - 1.4 | Triplet | Shows coupling to the adjacent methylene protons. |

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts (DMSO-d<sub>6</sub>, 100 MHz)

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O (Carboxylic Acid)	168 - 172	The carbonyl carbon is significantly deshielded.
C1 (Aromatic, attached to COOH)	140 - 143	Quaternary carbon attached to the carboxylic acid.
C2 (Aromatic, attached to NH)	135 - 138	Quaternary carbon attached to the sulfonamide nitrogen.
C4	133 - 135	Aromatic CH carbon.
C6	130 - 132	Aromatic CH carbon.
C5	122 - 125	Aromatic CH carbon.
C3	118 - 121	Aromatic CH carbon.
-SO <sub>2</sub> -CH <sub>2</sub> -	45 - 50	Methylene carbon attached to the sulfonyl group.

| -CH<sub>3</sub> | 7 - 10 | Methyl carbon of the ethyl group. |

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
N-H (Sulfonamide)	3200 - 3300 (sharp)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 2980	Stretching
C=O (Carboxylic Acid)	1680 - 1710	Stretching
C=C (Aromatic)	1580 - 1620	Stretching
S=O (Sulfonamide)	1320 - 1360 (asymmetric)	Stretching
S=O (Sulfonamide)	1140 - 1180 (symmetric)	Stretching

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

## Experimental Protocols

### Synthesis of 2-(Ethanesulphonylamino)benzoic acid

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-benzamides.<sup>[3]</sup>

Objective: To synthesize **2-(Ethanesulphonylamino)benzoic acid** from anthranilic acid and ethanesulfonyl chloride.

Materials:

- Anthranilic acid (1.0 eq)
- Ethanesulfonyl chloride (1.1 eq)
- Sodium bicarbonate (NaHCO<sub>3</sub>) (2.5 eq)
- Deionized water

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

#### Procedure:

- In a round-bottom flask, dissolve anthranilic acid and sodium bicarbonate in deionized water.
- Cool the solution to 0-5 °C in an ice bath with stirring.
- Add ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.<sup>[3]</sup>
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.
- Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
- To purify the product, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
- Dry the purified product under vacuum to yield **2-(Ethanesulphonylamino)benzoic acid** as a solid.

## Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.

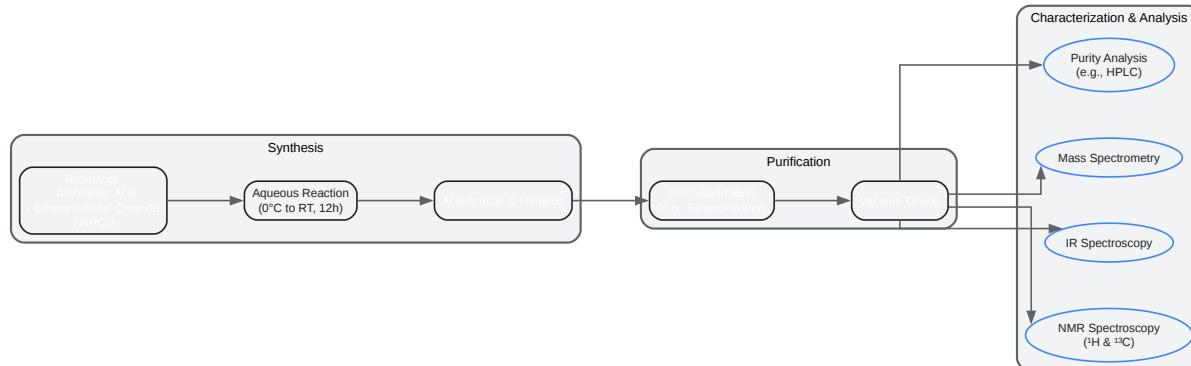
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **2-(Ethanesulphonylamino)benzoic acid**.



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Caption: Workflow for the synthesis and characterization of **2-(Ethanesulphonylamino)benzoic acid**.

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